molecular formula C8H10F4O2 B6265414 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 2228436-55-1

1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B6265414
CAS No.: 2228436-55-1
M. Wt: 214.2
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Description

1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid is an organofluorine compound characterized by the presence of multiple fluorine atoms. The incorporation of fluorine atoms into organic molecules often results in significant changes in their physical and chemical properties, such as increased metabolic stability, lipophilicity, and altered electronic characteristics. These properties make fluorinated compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid typically involves the introduction of difluoromethyl groups into a cyclohexane ring. One common method is the difluoromethylation of cyclohexane derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts, such as copper or palladium, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed:

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and electronic effects. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and modulate the electronic environment of the target molecules. This can lead to changes in the activity of enzymes, receptors, or other biological macromolecules, thereby exerting its effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid
  • 1-(Difluoromethyl)-4-fluorocyclohexane-1-carboxylic acid
  • 1-(Difluoromethyl)-4,4-difluorocyclopentane-1-carboxylic acid

Comparison: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid is unique due to the specific arrangement and number of fluorine atoms, which impart distinct physical and chemical properties. Compared to its analogs, this compound may exhibit different metabolic stability, lipophilicity, and reactivity, making it suitable for specific applications in pharmaceuticals and materials science .

Properties

CAS No.

2228436-55-1

Molecular Formula

C8H10F4O2

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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